molecular formula C11H12N2OS B2592060 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide CAS No. 864860-71-9

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2592060
CAS No.: 864860-71-9
M. Wt: 220.29
InChI Key: LUQNWNTXHDZPRD-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzothiazoles are bicyclic structures containing both a benzene ring and a thiazole ring, making them privileged scaffolds in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide can be achieved through various synthetic pathways. One common method involves the reaction of 4,5-dimethyl-2-aminobenzothiazole with acetic anhydride under reflux conditions. The reaction typically proceeds in the presence of a base such as pyridine, which acts as a catalyst .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve multi-step processes that include diazo-coupling, Knoevenagel condensation, and Biginelli reactions. These methods are optimized for large-scale production and often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzothiazole derivatives .

Scientific Research Applications

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its dimethyl groups enhance its lipophilicity, making it more effective in penetrating biological membranes .

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-6-4-5-9-10(7(6)2)13-11(15-9)12-8(3)14/h4-5H,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQNWNTXHDZPRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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